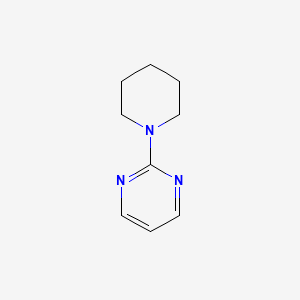

2-(Piperidin-1-yl)pyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) and Piperidine (B6355638) Scaffolds in Modern Chemical and Biological Research

The pyrimidine ring is a cornerstone of medicinal chemistry, largely due to its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. researchgate.net This natural prevalence has spurred the development of a vast number of synthetic pyrimidine derivatives with a wide array of therapeutic applications. researchgate.net Pyrimidine-based compounds are integral to treatments for a variety of conditions, demonstrating antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. ignited.inscispace.com The structural versatility of the pyrimidine nucleus allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. ignited.in

Similarly, the piperidine scaffold is one of the most prevalent heterocyclic motifs found in pharmaceuticals. bohrium.comnih.gov This six-membered nitrogen-containing ring is a key structural element in numerous natural alkaloids and synthetic drugs, contributing to a broad spectrum of biological activities. encyclopedia.pub Piperidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, analgesic, and antipsychotic agents. bohrium.com The introduction of a piperidine ring into a molecule can modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com The combination of these two "privileged scaffolds" in the form of pyrimidine-piperidine hybrids has been shown to enhance biological activity in various therapeutic areas. bohrium.com

Overview of Key Research Trajectories for 2-(Piperidin-1-yl)pyrimidine and its Analogues

Research into this compound and its analogues is multifaceted, with several key trajectories guiding the exploration of their chemical and biological potential. A significant area of investigation is their synthesis and use as building blocks for more complex molecules with tailored properties. For instance, derivatives such as 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one are synthesized and utilized in N-acylation reactions to create novel hybrid compounds. nih.gov

A major focus of the research is the evaluation of the biological activities of these compounds, particularly in the fields of oncology and infectious diseases. Studies have explored the anticancer potential of various substituted this compound derivatives. For example, pyrazolo[1,5-a]pyrimidine (B1248293) analogues containing a piperidinyl moiety have demonstrated significant anticancer activity against ovarian and breast cancer cell lines. byu.edu

In the realm of antimicrobial research, derivatives incorporating the this compound scaffold have been synthesized and tested against various bacterial and fungal strains. For example, a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide analogues have shown significant antimicrobial activity. iomcworld.com Furthermore, the synthesis of 2-piperidinomethylamino-4-(coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines has yielded compounds with notable antibacterial and antifungal properties. bioline.org.br

The structural modifications of the this compound core are a central theme in ongoing research. Scientists are exploring how the addition of different functional groups to both the pyrimidine and piperidine rings influences the compound's activity. This includes the introduction of bromo groups, sulfanyl-linked aromatic rings, and other substituents to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. iucr.org

The following table provides a summary of the researched biological activities of some this compound analogues:

| Analogue | Biological Activity Investigated | Key Findings | Reference |

| 3-(4-(trifluoromethyl)phenyl)-6-[4-(2-(piperidin-1-yl)ethoxy]phenyl pyrazolo[1,5-a]pyrimidine | Anticancer | Exhibited an EC50 value of 0.84 μM against A2780 Ovarian cancer cells. | byu.edu |

| 4-(4-(Arylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide analogues | Antimicrobial | Demonstrated significant activity against a variety of bacterial and fungal strains. | iomcworld.com |

| 2-Piperidinomethylamino-4-(7-bromo-coumarin-3-yl)-6-(4-chlorophenyl) pyrimidine | Antimicrobial | Showed high activity against various Gram-positive and Gram-negative bacteria and fungi. | bioline.org.br |

| Piperidinyl-substituted researchgate.netnih.govijpsr.comtriazolo[1,5-a]pyrimidines | Anti-HIV | Exhibited moderate anti-HIV activity with low cytotoxicity. | gsconlinepress.com |

| 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one derived amides | Antioxidant, Anti-inflammatory | Showed moderate antioxidant activity and some compounds were potent lipoxygenase inhibitors. | nih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

51957-36-9 |

|---|---|

Molekularformel |

C9H13N3 |

Molekulargewicht |

163.22 g/mol |

IUPAC-Name |

2-piperidin-1-ylpyrimidine |

InChI |

InChI=1S/C9H13N3/c1-2-7-12(8-3-1)9-10-5-4-6-11-9/h4-6H,1-3,7-8H2 |

InChI-Schlüssel |

IAGROJPXACRRDT-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC=CC=N2 |

Kanonische SMILES |

C1CCN(CC1)C2=NC=CC=N2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Piperidin 1 Yl Pyrimidine and Its Derivatives

Nucleophilic Substitution Reactions

The introduction of the piperidine (B6355638) group onto the pyrimidine (B1678525) ring is frequently accomplished through nucleophilic substitution reactions, a cornerstone of heterocyclic chemistry.

Reaction of Halogenated Pyrimidines with Piperidine

The most direct and widely utilized method for synthesizing 2-(piperidin-1-yl)pyrimidine involves the reaction of a 2-halogenated pyrimidine with piperidine. researchgate.net The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the C-2 position when a suitable leaving group, such as a halogen, is present. smolecule.com

This reaction sees the nucleophilic nitrogen atom of the piperidine ring attacking the electrophilic carbon atom of the pyrimidine ring that bears the halogen. The choice of halogen on the pyrimidine ring significantly influences the reaction rate. A kinetic study demonstrated that 2-fluoropyrimidine (B1295296) exhibits a reaction rate approximately 100 times higher than its 2-chloro or 2-bromo analogs when reacted with piperidine. psu.edu Despite this, 2-chloro- and 2-bromopyrimidines are commonly used. researchgate.net

The reaction conditions are critical for achieving high yields. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed. The reaction often requires the presence of a base, like potassium carbonate (K₂CO₃) or sodium hydride (NaH), to facilitate the nucleophilic attack. Elevated temperatures, generally ranging from 50 to 120 °C, are often necessary to drive the substitution to completion. Recent advancements have shown that microwave-assisted methods can significantly shorten reaction times from hours to minutes and improve yields. researchgate.netsmolecule.com

Table 1: Conditions for Nucleophilic Substitution of Halogenated Pyrimidines with Piperidine

| Halogenated Pyrimidine | Typical Base | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|---|

| 2-Chloropyrimidine (B141910) | K₂CO₃, NaH | DMF, THF | 50-100 °C | Readily available starting material. | |

| 2-Bromopyrimidine | K₂CO₃, NaH | DMF, THF | 50-100 °C | Commonly used alternative to 2-chloropyrimidine. | researchgate.net |

| 2-Fluoropyrimidine | Not always specified | Not specified | Not specified | ~100-fold higher reaction rate than chloro/bromo analogs. | psu.edu |

| 2-Halopyrimidines (general) | Not specified | Not specified | Ambient to elevated | Microwave irradiation completes the reaction in minutes with up to 99% yield. | researchgate.net |

Amination Processes for Pyrimidine Ring Derivatization

Beyond direct substitution with piperidine itself, broader amination processes offer versatile routes to piperidinyl-pyrimidine derivatives. These methods include transition-metal-catalyzed cross-coupling reactions, which have expanded the scope of C-N bond formation.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this purpose. This method can be used to couple a pyrimidine halide or triflate with a piperidine derivative, often under milder conditions than traditional SNAr reactions. It is particularly useful when dealing with complex or sensitive substrates. The choice of a palladium catalyst and a suitable phosphine (B1218219) ligand, such as Xantphos, is crucial for the reaction's success.

Another relevant method is reductive amination, which can be used to synthesize derivatives like N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. This involves reacting piperidine-4-carboxaldehyde with pyrimidin-2-amine in the presence of a reducing agent like sodium cyanoborohydride. A more advanced strategy involves a reductive transamination process, where pyridinium (B92312) salts are converted into N-aryl piperidines through a rhodium-catalyzed transfer hydrogenation, offering a novel pathway to complex derivatives. nih.gov

Multicomponent Reaction Approaches to Pyrimidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, provide an efficient and atom-economical pathway to complex heterocyclic structures like pyrimidines. mdpi.com

Three-Component Annulations

Three-component annulations represent a powerful subset of MCRs for the efficient assembly of pyrimidine scaffolds. These reactions build the heterocyclic ring by forming multiple bonds in a single, convergent step.

One such strategy involves the ambient-light-promoted, metal-free reaction of active methylene (B1212753) compounds, perfluoroalkyl iodides, and amidines or guanidines. lnu.edu.cnacs.org This formal [2+1+3] cyclization builds one C-C and two C-N bonds to construct the pyrimidine ring. lnu.edu.cn Another approach involves a [3+2+1] three-component annulation of amidines, ketones, and a one-carbon source. researchgate.net Other methodologies include the one-pot synthesis of fused pyrimidine systems, such as tetrazolo[1,2-a]pyrimidine, from an aldehyde, an active methylene compound, and an amino-azole under solvent-free conditions. researchgate.net These strategies highlight the versatility of MCRs in creating diverse pyrimidine derivatives, where the incorporation of a piperidine moiety can be achieved by using a piperidine-containing reactant. lnu.edu.cnresearchgate.net

Formation of the Piperidine Moiety within Pyrimidine Architectures

An alternative synthetic strategy involves constructing the piperidine ring onto a pre-existing pyrimidine core. This is particularly useful when the desired pyrimidine starting material is more readily accessible than the corresponding piperidine building block.

A primary method for this transformation is the catalytic hydrogenation of a pyridine (B92270) ring attached to the pyrimidine scaffold. For example, a synthetic route to 2-methyl-5-(piperidin-4-yl)pyrimidine starts with 2-methylpyrimidine. google.com Through a sequence of bromination, coupling with a protected tetrahydropyridine (B1245486) precursor, and elimination, a 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine intermediate is formed. The final step is the catalytic hydrogenation of this intermediate using a palladium on carbon (Pd/C) catalyst to reduce the tetrahydropyridine ring to the desired piperidine ring. google.com

The hydrogenation of pyridines and their derivatives is a fundamental method for piperidine synthesis. nih.gov Advanced methods, such as rhodium-catalyzed transfer hydrogenation, can convert pyridinium salts into N-substituted piperidines, offering a pathway that involves the dearomatization and skeletal editing of the pyridine ring. nih.gov

Intramolecular Cyclization Strategies

The synthesis of pyrimidine derivatives often relies on the condensation of fragments that will form the heterocyclic ring. Intramolecular cyclization strategies are particularly effective, involving precursor molecules that undergo ring-closing reactions to form the desired pyrimidine structure. nih.govresearchgate.net These methods typically start with reactive intermediates that are designed to cyclize efficiently. nih.gov

One approach involves the use of bifunctional precursor molecules where the components necessary for the pyrimidine ring are present in a single chain. The cyclization can be triggered under specific reaction conditions. For instance, the synthesis of fused pyrimidine derivatives can be accomplished through the intramolecular cyclization of a thiourea (B124793) derivative, which can be produced from an aminopyrimidine precursor. researchgate.net The reaction of an aminopyrimidine with benzoyl isothiocyanate yields a thiourea derivative, which can then be cyclized using reagents like sodium hydroxide (B78521) or bromine to produce fused bicyclic pyrimidine systems. researchgate.net Modern techniques, such as "click" chemistry, have also been employed for the efficient intramolecular cyclization of pyrimidine nucleoside precursors, highlighting the versatility of this approach in creating complex macrocycles with high yields. beilstein-journals.org

Table 1: Examples of Intramolecular Cyclization for Fused Pyrimidine Synthesis

| Precursor | Cyclization Reagent | Product | Reference |

|---|---|---|---|

| Aminopyrimidine-derived thiourea | Sodium Hydroxide (NaOH) | Thiazolo[4,5-d]pyrimidine derivative | researchgate.net |

| Aminopyrimidine-derived thiourea | Bromine (Br₂) | Pyrimido[4,5-d]pyrimidine derivative | researchgate.net |

Radical Cyclization Pathways

Radical cyclization offers an alternative pathway for the formation of the pyrimidine ring, particularly explored in theoretical and prebiotic chemistry contexts. nih.govacs.org These pathways involve highly reactive radical species that can initiate a cascade of reactions, including intramolecular cyclization, to form the heterocyclic core. nih.gov

Studies using density functional theory (DFT) have examined the feasibility of synthesizing pyrimidine bases from simple molecules like formamide (B127407) under radical-generating conditions. nih.govacs.org These theoretical models propose pathways that share common reaction types such as H-rearrangement, the loss of small radical species (like •H, •OH, or •NH₂), and crucially, intramolecular radical cyclization. acs.org The energy barriers for the key ring-formation steps in these radical pathways are calculated to be relatively low, typically in the range of 3–7 kcal/mol, and many of the reactions are highly exergonic, making them thermodynamically favorable. nih.govacs.org

Advanced Synthetic Routes for Functionalized Derivatives

Once the this compound core is established, a variety of advanced synthetic methods can be employed to introduce functional groups, thereby creating a library of derivatives with tailored properties.

N-Acylation Reactions for Amide Linkages

N-acylation is a fundamental transformation for creating amide linkages, often by reacting an amino-substituted pyrimidine with an acylating agent. In the context of 2-aminopyrimidine (B69317) derivatives, this reaction is used to introduce a wide range of substituents. semanticscholar.org For example, the synthesis of novel pyrimidine acrylamides has been achieved through the N-acylation of 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one with various carboxylic acids. nih.gov

A common challenge in the N-acylation of 2-aminopyrimidines is the potential for an undesired N,N-diacylation reaction. semanticscholar.orgresearchgate.net The reaction's outcome is highly dependent on the conditions, particularly the choice of base. The use of a relatively strong base like triethylamine (B128534) often leads to the formation of the N,N-dibenzoyl derivative along with unreacted starting amine. researchgate.net However, employing a weaker base, such as pyridine, can prevent the diacylation and lead to the clean formation of the desired mono-acylated amide product. semanticscholar.org Alternative methods utilize peptide coupling reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and N-hydroxysuccinimide (NHS) to facilitate the amide bond formation under controlled conditions. nih.govresearchgate.net

Table 3: Conditions for N-Acylation of Aminopyrimidines

| Acylating Agent / Method | Base | Primary Product | Reference |

|---|---|---|---|

| Benzoyl Chloride | Triethylamine (Et₃N) | N,N-diacyl derivative | semanticscholar.orgresearchgate.net |

| Benzoyl Chloride | Pyridine | N-monoacyl derivative | semanticscholar.org |

| Carboxylic Acid / BOP reagent | Triethylamine (Et₃N) | N-monoacyl derivative | nih.gov |

Vilsmeier-Haack Formylation in Pyrimidine Functionalization

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings. ijpcbs.comthieme-connect.com The reaction typically uses a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). ijpcbs.com This electrophilic substitution provides a carboxaldehyde functionality that is a versatile handle for further synthetic transformations. ijpcbs.com

The reaction has been successfully applied to various pyrimidine systems. For example, formylation of 2-methylpyrimidine-4,6-diol was achieved using the Vilsmeier-Haack reagent, with DMF proving to be the optimal solvent for achieving a higher yield and shorter reaction time compared to other solvents like benzene (B151609) or dichloroethane. mdpi.com In other fused pyrimidine systems, such as pyrido[1,2-a]pyrimidin-4-ones, the Vilsmeier-Haack reaction can lead to formylation at an active methylene position, demonstrating the reagent's utility in functionalizing different positions on the heterocyclic core depending on the substrate's structure. rsc.org

Table 4: Vilsmeier-Haack Formylation of Pyrimidine Derivatives

| Substrate | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Methylpyrimidine-4,6-diol | DMF | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 61% | mdpi.com |

| 2-Methylpyrimidine-4,6-diol | Benzene | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 43% | mdpi.com |

Organometallic Coupling Reactions (e.g., Grignard Reagents)

Organometallic coupling reactions are indispensable for forming carbon-carbon bonds, enabling the introduction of alkyl and aryl substituents onto a heterocyclic core. The use of Grignard reagents (RMgX) in transition metal-catalyzed cross-coupling reactions with halopyrimidines is a well-established strategy. scispace.comnih.gov

Nickel-catalyzed reactions have been shown to effectively couple Grignard reagents with halopyrimidines. For instance, reacting 2,4-dichloro-6-phenylpyrimidine (B1267630) with alkyl Grignard reagents in the presence of a nickel catalyst can result in selective coupling at the 4-position. scispace.com However, controlling the reaction to achieve stepwise substitution can be challenging, as exhaustive coupling may occur. scispace.com More recent methodologies have expanded the scope to include the coupling of Grignard reagents with pyrimidinylsulfonium salts, which proceeds through a proposed sulfurane intermediate and offers a robust alternative to traditional transition-metal-catalyzed systems. nih.govacs.org This approach has demonstrated wide functional group tolerance and has been used to link pyrimidines to other heterocycles. nih.gov

Table 5: Coupling Reactions of Grignard Reagents with Pyrimidine Systems

| Pyrimidine Substrate | Grignard Reagent | Catalyst / System | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine derivative | Phenylmagnesium bromide | NiCl₂(dppp) | Addition product | scispace.com |

| 2,4-Dichloro-6-phenylpyrimidine | Ethylmagnesium bromide | NiCl₂(dppp) | 2,4-Dialkylated pyrimidine | scispace.com |

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. nih.gov In the context of pyrimidine chemistry, this protocol is invaluable for converting an aldehyde or ketone group on the pyrimidine ring into a primary, secondary, or tertiary amine. The reaction proceeds through the initial formation of an imine (Schiff base) or an iminium ion, which is then reduced in situ to the corresponding amine. nih.gov

A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) and sodium borohydride (B1222165) being common choices due to their mildness and selectivity. nih.govmdpi.com A one-pot tandem reductive amination/intermolecular SₙAr sequence has been developed for the synthesis of amine-containing pyrimidines, demonstrating the efficiency of this method. nih.govresearchgate.net This procedure can tolerate a range of aromatic aldehydes and anilines, including those with electron-donating or electron-withdrawing groups. nih.gov More advanced applications using H-cube technology allow for the reductive amination to be performed without the need for acid catalysts, which is advantageous when acid-sensitive protecting groups are present in the molecule. rsc.org

Table 6: Reductive Amination for Functionalizing Pyrimidines

| Carbonyl Substrate | Amine | Reducing Agent | Key Features | Reference |

|---|---|---|---|---|

| Aldehyde on Pyrimidine | Arylamine | Sodium Borohydride (NaBH₄) | Tandem SₙAr sequence, one-pot reaction. | nih.gov |

| Aldehyde on Pyrazolo[1,5-a]pyrimidine (B1248293) | Piperazine (B1678402) derivative | Sodium Triacetoxyborohydride | Good yields for synthesizing complex amine derivatives. | mdpi.com |

Comparative Analysis of Synthetic Efficiency and Scalability

The optimization of reaction yield and selectivity is a primary focus in the synthesis of this compound. Traditional methods often involve the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine, with piperidine. The reaction of 2-chloropyrimidine with various amines, including piperidine, in water with potassium fluoride (B91410) has been shown to produce the corresponding 2-aminopyrimidines in moderate to excellent yields nih.gov. For instance, the reaction with morpholine (B109124), a similar cyclic secondary amine, gives 2-morpholinopyrimidine in good yield nih.gov. In a broader context of aminopyrimidine synthesis, wide substrate scopes with various secondary amines have demonstrated the versatility of this approach, with yields for piperidine derivatives ranging from 70-95% in some cases nih.gov.

Reaction selectivity is particularly crucial when the pyrimidine ring contains multiple leaving groups. For instance, in the synthesis of more complex derivatives, regioselective substitution is paramount. The choice of base and solvent can significantly influence the outcome. Strong bases like sodium hydride may enhance reaction efficiency but require careful handling, while milder bases such as potassium carbonate are often preferred for their operational simplicity . Polar aprotic solvents are known to improve the nucleophilicity of the amine and the solubility of reactants, thereby increasing reaction rates .

The following table provides a comparative overview of yields for the synthesis of various 2-substituted pyrimidines, offering insight into the expected efficiency for the synthesis of this compound under different conditions.

Table 1: Comparative Yields for the Synthesis of 2-Substituted Pyrimidines

| Starting Material | Amine | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloropyrimidine | Morpholine | KF, Water | Good | nih.gov |

| 2-Chloropyrimidine | p-Anisidine | Pd(OAc)₂, Xantphos, Dioxane, Microwave, 160 °C | 83 | nih.gov |

| 2-Halopyrimidine | Piperidin-3-ol | K₂CO₃ or NaH, DMF or Acetonitrile (B52724), 80-110 °C | 50-85 | |

| Chloroacetylated pyrimidine | Piperidine derivatives | Et₃N, DMF, rt | 70-95 | nih.gov |

For industrial-scale synthesis, continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, reproducibility, and throughput scielo.br. The precise control over reaction parameters such as temperature, pressure, and residence time minimizes the formation of side products and simplifies purification scielo.br.

A representative scaled-up process for a derivative, 2-piperidin-1-yl-pyrimidine-5-carbaldehyde, illustrates the potential for continuous flow synthesis. This process involves the nucleophilic substitution of 2-chloropyrimidine with piperidine (in a 1:1.1 molar ratio) pumped through a heated reactor at 90°C with a residence time of 30 minutes . This step would be directly applicable to the synthesis of the parent this compound. Subsequent in-line purification steps, such as liquid-liquid extraction and continuous chromatography, can be integrated into the flow system to deliver a high-purity product .

The implementation of flow chemistry can lead to significant economic and safety benefits. For example, a reduction in solvent consumption by 20-30% compared to batch processes has been noted . Furthermore, hazardous reagents can be contained within a closed system, mitigating risks . The scalability of continuous flow processes can be achieved by either increasing the reactor size or by "numbering-up," where multiple smaller reactors operate in parallel scielo.br.

Table 2: Parameters for Continuous Flow Synthesis of a this compound Derivative

| Step | Reagents | Molar Ratio | Temperature (°C) | Residence Time |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloropyrimidine, Piperidine | 1:1.1 | 90 | 30 min |

Reference:

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. These approaches include the use of alternative energy sources like microwave irradiation and the reduction or elimination of hazardous solvents.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating researchgate.netunivpancasila.ac.idtandfonline.com. The direct coupling of microwave energy with the polar molecules in the reaction mixture results in rapid and uniform heating.

The amination of halopyrimidines is particularly amenable to microwave-assisted conditions researchgate.net. A solvent-free, uncatalyzed nucleophilic aromatic substitution of halopyridines and halopyrimidines with piperidine under microwave irradiation has been reported as an environmentally friendly method that provides high yields in short reaction times researchgate.net. For instance, the reaction of 2-chloropyridine (B119429) with piperidine under microwave irradiation at 130-150°C for 30-120 minutes proceeds smoothly researchgate.net. While this is for a pyridine analogue, similar reactivity is expected for 2-chloropyrimidine. A comparative study on the synthesis of 2-anilinopyrimidines showed that microwave irradiation provided a significantly higher yield (90%) compared to conventional heating (68%) over a much shorter reaction time.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions represent a highly desirable green chemistry approach as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal cem.com. These reactions are often facilitated by grinding the reactants together or by microwave irradiation. The synthesis of various heterocyclic compounds, including pyrimidine derivatives, has been successfully achieved under solvent-free conditions, often with improved yields and reduced reaction times cem.com. The microwave-assisted solvent-free amination of halopyrimidines with piperidine is a prime example of a green and efficient synthetic protocol researchgate.net.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Anilinopyrimidines

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 72 h | 68 |

| Microwave Irradiation | Minutes | 90 |

Reference for underlying principle: researchgate.net

Reaction Chemistry and Mechanistic Investigations of 2 Piperidin 1 Yl Pyrimidine Derivatives

Chemical Transformations of the Pyrimidine (B1678525) Ring

The pyrimidine ring in these derivatives is generally π-deficient, which makes it susceptible to nucleophilic attack while rendering electrophilic substitution more challenging unless activating groups are present on the ring. beilstein-journals.org

Substituents on the pyrimidine ring of 2-(piperidin-1-yl)pyrimidine derivatives can be chemically transformed to introduce new functionalities. A key example is the reactivity of an aldehyde group at the 5-position. This compound-5-carbaldehyde can undergo both oxidation and reduction. The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents, or reduced to a primary alcohol with reducing agents like sodium borohydride (B1222165). These transformations are crucial for creating a variety of derivatives from a common intermediate.

| Starting Material | Reaction Type | Reagent Example | Product | Citation |

| This compound-5-carbaldehyde | Oxidation | Potassium permanganate | This compound-5-carboxylic acid | |

| This compound-5-carbaldehyde | Reduction | Sodium borohydride | (2-(Piperidin-1-yl)pyrimidin-5-yl)methanol |

In more complex systems, other functional group interconversions are also possible. For instance, the reduction of nitro groups to amines is a common step in the synthesis of more elaborate pyrimidine derivatives. nih.gov

The electron-deficient nature of the pyrimidine ring dictates its substitution patterns.

Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent reaction type for functionalizing the pyrimidine core, especially when starting with halopyrimidines. The high electron-deficient character of the ring makes the SNAr reaction a general approach for synthesizing a wide variety of derivatives. smolecule.com The reaction of 2-chloropyrimidine (B141910) with piperidine (B6355638) is a direct method to synthesize the parent this compound.

The reactivity and regioselectivity of these substitutions are influenced by other substituents on the ring. For example, in 2,4-dichloropyrimidines bearing an electron-withdrawing group at the 5-position, nucleophilic substitution occurs selectively at the 4-position. smolecule.com Conversely, in the synthesis of 2,4,6-triaminopyrimidines from 2,4,6-trichloropyrimidine, the first substitution with an aliphatic amine like piperidine typically occurs at the 4-position. nih.gov Subsequent substitutions at other positions may require harsher conditions, as the initial substitution deactivates the ring towards further attack. beilstein-journals.org The use of microwave irradiation can often shorten reaction times and improve yields for these amination reactions. researchgate.net

| Starting Material | Nucleophile | Conditions | Product | Citation |

| 2-Chloropyrimidine | Piperidine | Heat (90°C) | This compound | |

| 2,4-Dichloropyrimidine | Piperidine | Microwave | 4-Chloro-2-(piperidin-1-yl)pyrimidine | smolecule.com |

| 2,4,6-Trichloropyrimidine | Piperidine | 0 °C | 6-Chloro-N4-(piperidin-1-yl)pyrimidine-2,4-diamine (and isomers) | nih.gov |

| Diethyl (4-methyl-6-phenylpyrimidin-2-yl) phosphate | Piperidine | PEG-400, 100 °C | Ethyl 4-methyl-6-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate | thieme-connect.com |

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrimidine ring is generally difficult. beilstein-journals.org However, it can be achieved at the C-5 position if the ring is sufficiently activated by electron-donating groups. beilstein-journals.org A notable example is the Fischer-Hepp type rearrangement, where a nitroso group (NO+) acts as the electrophile. In certain 4-amino-6-chloropyrimidine (B18116) derivatives, an N-nitroso moiety on the amino group can rearrange to the C-5 position of the pyrimidine ring, but only if the ring is highly activated by multiple electron-donating groups. beilstein-journals.org

Reactivity of the Piperidin-1-yl Moiety

The piperidine ring itself is a site for further chemical modification, allowing for the synthesis of a diverse library of compounds.

The piperidine ring can be pre-functionalized before its attachment to the pyrimidine core, or modified after its incorporation. Studies on structure-activity relationships have explored the impact of substituents on the piperidine ring. For example, replacing the piperidine in a series of 2,4,6-triaminopyrimidine (B127396) derivatives with substituted piperidines (e.g., 3-methyl or 4-methyl piperidine) has been shown to influence biological activity, often leading to a decrease in binding affinity for specific targets. nih.govnih.gov

More complex modifications include the creation of spirocyclic systems. In the synthesis of an analogue of the drug Alogliptin, a spiro cyclopropyl (B3062369) ring was constructed on the piperidine moiety, demonstrating that significant structural alterations to the piperidine ring are synthetically feasible. beilstein-journals.org

Under specific conditions, the piperidine ring can undergo cleavage. An example of this is the metabolic transformation of a complex derivative of this compound, where the piperidine ring undergoes oxidation and subsequent ring-opening to form a linear 5-hydroxypentylamino side chain. google.com

Rearrangement reactions involving the piperidine substituent or the pyrimidine N-oxide derivatives have also been documented.

Boekelheide-type Rearrangement: Pyrimidine N-oxides derived from 2-(piperidin-4-yl)pyrimidine-5-carboxylic acid can undergo O-acylation followed by a rearrangement to yield acetoxymethyl derivatives.

Fischer–Hepp Rearrangement: While not a rearrangement of the piperidine ring itself, this reaction involves the piperidinyl-pyrimidine system. An N-nitroso group on a primary amine at the 4-position of a 6-(piperidin-1-yl)pyrimidine can migrate to the C-5 position of the pyrimidine ring under acidic conditions. beilstein-journals.org

Reaction Kinetics and Chemical Thermodynamics

Quantitative data on the reaction kinetics and thermodynamics of this compound derivatives are not extensively reported in the literature. However, qualitative observations can be made from synthetic procedures.

Reaction Kinetics: The rates of nucleophilic aromatic substitution reactions to form these derivatives are highly dependent on the reaction conditions. For example, traditional heating of 2-chloropyrimidine and piperidine may require several hours at reflux. mdpi.com In contrast, the use of microwave-assisted synthesis can significantly shorten reaction times, providing high yields in minutes. researchgate.net The presence of electron-withdrawing groups on the pyrimidine ring generally accelerates the rate of nucleophilic substitution, while electron-donating groups have a deactivating effect, slowing down the reaction. beilstein-journals.org

Chemical Thermodynamics: Specific thermodynamic parameters for reactions of this compound are scarce. However, studies on related heterocyclic systems provide insight. For instance, in the study of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, which can be synthesized from diazidopyridopyrimidines reacting with nucleophiles like piperidine, the azide-tetrazole equilibrium was investigated. mdpi.com Using variable temperature ¹H NMR, thermodynamic values were determined, showing that the tetrazole tautomer is favored. mdpi.com

| Equilibrium System | ΔG298 (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Citation |

| Azide-Tetrazole Tautomerism | -3.33 to -7.52 | -19.92 to -48.02 | -43.74 to -143.27 | mdpi.com |

These values, while not directly for this compound, demonstrate the type of thermodynamic analysis that can be applied to understand the stability and equilibria of related heterocyclic systems.

Determination of Reaction Order and Rate Constants

The kinetics of reactions involving this compound derivatives are often studied to determine the reaction order and calculate the associated rate constants. A notable area of investigation is the nucleophilic aromatic substitution (SNAr) reaction, a common method for synthesizing these compounds.

Kinetic studies on the SNAr reaction between 2-chloro-5-nitropyrimidine (B88076) and a series of primary and secondary alicyclic amines, including piperidine, have been conducted in aqueous media. frontiersin.org The reactions are typically monitored by observing the increase in absorbance of the product, 5-nitro-2-(piperidin-1-yl)pyrimidine, over time. frontiersin.orgfrontiersin.org The data from these measurements allow for the calculation of second-order rate constants (kN), which quantify the nucleophilicity of the amine towards the pyrimidine substrate. frontiersin.org For the highly reactive piperidine, stop-flow equipment is often necessary to accurately measure the rapid reaction rates. frontiersin.org

The Brönsted equation, which correlates the logarithm of the nucleophilic rate coefficients (log kN) with the pKa values of the nucleophiles, is a valuable tool in these studies. frontiersin.org The slope of the Brönsted-type plot, known as the Brönsted coefficient (βnuc), provides information about the degree of charge development in the transition state. frontiersin.org

Below is a table summarizing representative kinetic data for the reaction of 2-chloro-5-nitropyrimidine with various amines, illustrating the high reactivity of piperidine.

| Nucleophile | pKa (Corrected) | kN (M-1s-1) | Reference |

|---|---|---|---|

| Piperidine | 11.02 | 204.2 | frontiersin.org |

| Propylamine | 10.71 | 2.04 | frontiersin.org |

| Pyrrolidine | 11.27 | 446.7 | frontiersin.org |

| Morpholine (B109124) | 8.33 | 1.55 | frontiersin.org |

Elucidation of Rate-Limiting Steps

Analysis of Brönsted-type plots can help distinguish between these pathways. A linear plot often suggests a consistent mechanism across the series of nucleophiles, whereas a curved (concave down) plot can indicate a change in the rate-determining step or a shift towards a more concerted mechanism. frontiersin.org In the reaction of 2-chloro-5-nitropyrimidine with piperidine, the strong electron-withdrawing effect of the nitro group combined with the high nucleophilicity of piperidine can destabilize the putative Meisenheimer complex, promoting a concerted route where the cleavage of the carbon-chlorine bond occurs concurrently with the formation of the carbon-nitrogen bond. frontiersin.org This avoids the formation of a high-energy intermediate, and the transition state becomes the highest point on the energy profile. frontiersin.org

Isokinetic Temperature Analysis and Unified Mechanisms

Isokinetic temperature analysis is a tool used to determine if a series of related reactions follows a single, unified mechanism. This analysis is based on the isokinetic relationship, which describes a linear correlation between the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) for a series of reactions. The slope of this plot is the isokinetic temperature (Tiso).

When such a relationship exists, it implies that the substituent effects influencing the reaction rates are governed by a common underlying principle. tandfonline.com This "isokinetic compensation effect" has been observed in various reactions involving heterocyclic compounds. researchgate.net The determination of thermodynamic activation parameters is achieved by performing kinetic studies at different temperatures and analyzing the data using the Eyring equation. A linear relationship in the plot of ln(k/T) versus 1/T confirms the validity of this approach. While specific isokinetic analyses for this compound synthesis are not extensively documented in the literature reviewed, the principles are widely applied in mechanistic organic chemistry. tandfonline.comresearchgate.net

Evaluation of Thermodynamic Parameters (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide critical information about the spontaneity and equilibrium position of a reaction. These values can be determined experimentally, for instance, through variable-temperature NMR studies or isothermal titration calorimetry. smolecule.commdpi.com

For example, in studies of tautomeric equilibria in related heterocyclic systems like tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, variable temperature 1H NMR has been used to determine the equilibrium constants at different temperatures. mdpi.com From these, the thermodynamic parameters can be calculated. A negative ΔG indicates a spontaneous process favoring the product, a negative ΔH suggests an exothermic reaction, and the value of ΔS reflects the change in disorder of the system. mdpi.com In another example, the adsorption of piperidine sulphonamide derivatives onto a metal surface was found to be an exothermic process based on the negative values of the enthalpy of adsorption (ΔHads). researchgate.net

The table below presents thermodynamic data for the azide-tetrazole tautomeric equilibrium in a substituted pyrido[2,3-e]pyrimidine system, illustrating the type of data obtained in such analyses.

| Compound Substituent | ΔG298 (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

|---|---|---|---|---|

| Butylthio | -7.52 | -48.02 | -135.84 | mdpi.com |

| Morpholino | -5.64 | -21.75 | -54.06 | mdpi.com |

| Piperidin-1-yl | -3.33 | -19.92 | -55.68 | mdpi.com |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. researchgate.net DFT calculations allow researchers to model reaction pathways, locate and characterize transition states, and calculate activation energies, providing a theoretical framework that complements experimental findings. nih.gov

Methods such as B3LYP or M06-2X with basis sets like 6-311++G(d,p) are commonly employed to optimize the geometries of reactants, intermediates, transition states, and products. researchgate.netsibran.ru From these calculations, key information can be extracted:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur, calculated as the energy difference between the transition state and the reactants. This helps in predicting reaction rates.

Transition State (TS) Structures: The high-energy geometry along the reaction coordinate. Analysis of the TS structure, including bond lengths and angles, reveals the nature of bond formation and cleavage at the pinnacle of the reaction pathway.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular charge transfer interactions and the stabilization energies associated with them, helping to understand electronic effects within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites on a molecule, which is crucial for predicting reactivity. nih.gov

For instance, DFT calculations can be used to map the electrophilic sites on a pyrimidine ring, simulate the approach of a nucleophile like piperidine, and calculate the activation energy for the subsequent substitution reaction, thereby predicting the compound's reactivity.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the connectivity and spatial relationships between atoms.

One-dimensional NMR spectra are fundamental for identifying the chemical environment of each unique proton, carbon, and nitrogen atom within the 2-(Piperidin-1-yl)pyrimidine structure.

1H NMR: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, the signals can be assigned to the protons on the pyrimidine (B1678525) ring and the piperidine (B6355638) ring. The pyrimidine protons are expected in the aromatic region, while the piperidine protons appear in the aliphatic region. In a related compound, 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, the pyrimidine proton appears as a singlet at 8.01 ppm, and the piperidine protons are observed as multiplets between 1.48-3.76 ppm. nih.gov

Expected 1H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-4, H-6 | ~8.3 | Doublet |

| Pyrimidine H-5 | ~6.5 | Triplet |

| Piperidine H-2', H-6' (α to N) | ~3.7 | Triplet or Multiplet |

| Piperidine H-3', H-5' (β to N) | ~1.6 | Multiplet |

| Piperidine H-4' (γ to N) | ~1.5 | Multiplet |

Note: These are predicted values based on typical ranges for similar structures.

13C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The pyrimidine carbons are significantly deshielded and appear at lower field compared to the saturated carbons of the piperidine ring. For the related 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, pyrimidine carbons resonate between 159.9 and 168.5 ppm, while the piperidine carbons appear at 24.9, 26.8, and 58.9 ppm. nih.gov

Expected 13C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Pyrimidine C-2 | ~162 |

| Pyrimidine C-4, C-6 | ~157 |

| Pyrimidine C-5 | ~109 |

| Piperidine C-2', C-6' (α to N) | ~45 |

| Piperidine C-3', C-5' (β to N) | ~26 |

| Piperidine C-4' (γ to N) | ~24 |

Note: These are predicted values based on typical ranges for similar structures.

15N NMR: Nitrogen-15 NMR is less common due to the low natural abundance and sensitivity of the 15N isotope, but it provides direct insight into the electronic environment of the nitrogen atoms. In this compound, three distinct nitrogen signals are expected. The two pyrimidine nitrogens (N-1 and N-3) would appear in the characteristic range for aromatic nitrogen heterocycles, while the piperidine nitrogen would be found at a much higher field, typical for saturated amines.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons on the pyrimidine ring (H-4/H-5 and H-5/H-6) and throughout the piperidine ring's aliphatic chain (e.g., H-2'/H-3', H-3'/H-4').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This technique allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the pyrimidine proton at ~6.5 ppm would correlate to the C-5 carbon at ~109 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is instrumental in connecting different fragments of the molecule. For instance, HMBC would show a correlation between the α-protons of the piperidine ring (H-2', H-6') and the C-2 carbon of the pyrimidine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is critical for conformational analysis. It can help confirm the chair conformation of the piperidine ring by showing spatial proximity between axial and equatorial protons.

The use of these 2D NMR techniques is standard for the structural validation of novel pyrimidine derivatives. nih.gov

The conformation of the two rings in this compound is a key structural feature.

Pyrimidine Ring: As an aromatic heterocycle, the pyrimidine ring is inherently planar.

Piperidine Ring: The piperidine ring, being a saturated six-membered heterocycle, is expected to adopt a stable chair conformation to minimize steric and torsional strain. X-ray crystallography studies of closely related compounds, such as N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfan-yl}-4-meth-oxy-phen-yl)benzene-sulfonamide, confirm that the piperidine ring consistently adopts a chair conformation. nih.gov This conformation is characterized by having both axial and equatorial protons, which can often be distinguished by their coupling constants in the 1H NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, characteristic absorption bands are expected for the C-H, C=N, and C-N bonds. FT-IR spectra of related piperidinyl-pyrimidine compounds show characteristic bands for aromatic C-H stretching, aliphatic C-H stretching, C=N stretching of the pyrimidine ring, and C-N stretching vibrations. rsc.orgsemanticscholar.orgjst.go.jp

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm-1) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Pyrimidine Ring (Aromatic) |

| 2950-2850 | C-H Stretch | Piperidine Ring (Aliphatic) |

| ~1640 | C=N Stretch | Pyrimidine Ring |

| ~1580 | C=C Stretch | Pyrimidine Ring |

| 1250-1180 | C-N Stretch | Aryl-N (Pyrimidine-Piperidine) |

| 1150-1050 | C-N Stretch | Aliphatic Amine (Piperidine) |

Note: These are predicted values based on typical ranges for similar structures.

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While FT-IR is particularly sensitive to polar bonds (like C=O), Raman spectroscopy is often better for non-polar, symmetric bonds (like C=C). The Raman spectrum of pyrimidine itself has been well-studied. worldscientific.comresearchgate.net The spectrum of this compound would be a composite of the vibrations from both the pyrimidine and piperidine moieties.

Expected Raman Shifts for this compound

| Raman Shift (cm-1) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Pyrimidine Ring |

| 2950-2850 | C-H Stretch | Piperidine Ring |

| ~1570 | Ring Breathing | Pyrimidine Ring |

| ~1400 | Ring Stretch | Pyrimidine Ring |

| ~1000 | Ring Breathing (Symmetric) | Pyrimidine Ring |

| 800-600 | Ring Deformations | Piperidine and Pyrimidine |

Note: These are predicted values based on typical ranges for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound and its derivatives, techniques like heated electrospray ionization (HESI) coupled with an Orbitrap mass analyzer, such as the Thermo Fisher Q Exactive HF-X, are employed. nih.gov

The molecular formula for this compound is C₉H₁₃N₃, which corresponds to a calculated monoisotopic mass of 163.1109 g/mol . nih.gov Experimental HRMS analysis of related structures confirms the utility of this technique. For instance, the exact mass of 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide (Minoxidil) has been determined to be 209.12766012 g/mol . pharmacompass.com Similarly, high-resolution ESI-MS is used to confirm the exact mass of intermediates and final products during the synthesis of related chlorinated pyrimidine derivatives. These precise measurements are crucial for unequivocally identifying the synthesized compounds and distinguishing them from isomers or other potential byproducts.

Table 1: Accurate Mass Data for Piperidinyl-Pyrimidine Derivatives

| Compound | Molecular Formula | Calculated Mass ( g/mol ) | Technique |

|---|---|---|---|

| This compound | C₉H₁₃N₃ | 163.1109 | Theoretical |

| 6-(Piperidin-1-yl)pyrimidine-2,4-diamine | C₉H₁₅N₅ | 193.1327 | Calculated lgcstandards.com |

| Minoxidil | C₉H₁₅N₅O | 209.12766012 | Experimental pharmacompass.com |

X-ray Diffraction (XRD) Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical behavior.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The solid-state structure of several derivatives of this compound has been successfully determined using single-crystal X-ray diffraction. For this analysis, suitable single crystals are grown, often by slow evaporation from a solvent like acetone. iucr.org The crystals are then mounted on a diffractometer, such as a Bruker APEX II or an Oxford Diffraction Xcalibur, and exposed to a monochromatic X-ray beam (commonly Mo Kα radiation). google.comiucr.org

The diffraction data collected is processed to solve and refine the crystal structure, yielding a detailed model of the molecule's arrangement in the crystal lattice. For example, the crystal structure of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide was solved and found to have two independent molecules (A and B) in the asymmetric unit. iucr.orgwho.int Similarly, the structure of 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile has been resolved, providing clear evidence of its molecular conformation and packing. iucr.orgnih.gov

Table 2: Representative Crystal Data for a this compound Derivative

| Parameter | 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile iucr.org |

|---|---|

| Formula | C₁₀H₁₃N₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1169 (10) |

| b (Å) | 10.8718 (11) |

| c (Å) | 10.3235 (10) |

| β (°) | 105.748 (4) |

| Volume (ų) | 1093.52 (19) |

| Z | 4 |

| Temperature (K) | 294 |

Analysis of Molecular Geometry and Bond Parameters

Crystallographic studies confirm that in this compound derivatives, the piperidine ring consistently adopts a stable chair conformation. iucr.orgiucr.orgiucr.org The pyrimidine ring is typically found to be essentially planar. For instance, in one derivative, the maximum deviation from planarity for the pyrimidine ring was a mere 0.019 Å. nih.gov

Table 3: Selected Bond and Torsional Angles for a Piperidinyl-Pyrimidine Derivative

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Dihedral Angle | Pyrimidine ring // Piperidine ring | 49.57 (11)° | iucr.org |

| Dihedral Angle | Pyrimidine ring // Benzene (B151609) ring (Molecule A) | 72.4 (1)° | iucr.org |

| Dihedral Angle | Pyrimidine ring // Benzene ring (Molecule B) | 70.2 (1)° | iucr.org |

| Puckering Amplitude | Piperidine ring chair conformation | - | |

| Atom Displacement | N3 from mean plane | -0.2472 (2) Å | iucr.org |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of this compound derivatives in the crystal lattice is governed by a network of intermolecular interactions. These non-covalent forces include hydrogen bonds and π-π stacking.

In crystal structures of amino-substituted derivatives, N—H···N hydrogen bonds are common, linking molecules into dimers or sheets. For example, in 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, N—H···N hydrogen bonds form inversion dimers, which are further linked into sheets. iucr.org In another brominated derivative, pairs of N—H···N hydrogen bonds also create inversion dimers, which are subsequently connected into chains by C—H···O interactions. iucr.orgnih.gov

Aromatic π-π stacking interactions between pyrimidine rings are also frequently observed, contributing significantly to the stability of the crystal packing. The centroid-to-centroid distance between stacked rings is a key indicator of the strength of this interaction. In one case, π–π stacking was observed between inversion-related pyrimidine rings with a centroid–centroid distance of 3.5559 (11) Å. iucr.orgnih.gov In a different derivative, inversion-generated aromatic π–π stacking between pyrimidine rings showed centroid–centroid distances of 3.412 (2) Å and 3.396 (2) Å for the two independent molecules. iucr.orgnih.gov Weak C—H···π interactions are also noted, further stabilizing the three-dimensional crystal framework. nih.gov

Table 4: Intermolecular Interaction Data for Piperidinyl-Pyrimidine Derivatives

| Interaction Type | Description | Distance/Geometry | Reference |

|---|---|---|---|

| Hydrogen Bond | N—H···N | D···A distance: 2.983 (2) Å | iucr.org |

| Hydrogen Bond | N—H···N | Links molecules into inversion dimers | iucr.orgnih.gov |

| π-π Stacking | Pyrimidine-Pyrimidine | Centroid-centroid distance: 3.5559 (11) Å | iucr.org |

| π-π Stacking | Pyrimidine-Pyrimidine | Centroid-centroid distance: 3.412 (2) Å | iucr.orgnih.gov |

Computational Chemistry and Theoretical Analysis

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful, non-experimental tool to predict molecular properties with high accuracy. For 2-(Piperidin-1-yl)pyrimidine, these calculations provide a foundational understanding of its geometry, reactivity, and vibrational characteristics.

Density Functional Theory (DFT) has become a principal method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations, particularly using the B3LYP hybrid functional, have been employed to elucidate the detailed characteristics of this compound. These studies form the basis for understanding the molecule's optimized geometry, electronic transitions, and charge landscape. For many pyrimidine (B1678525) derivatives, DFT has been shown to provide reliable results that align well with experimental data. physchemres.orgtandfonline.com

The dihedral angle between the pyrimidine and piperidine (B6355638) rings is a critical parameter. For instance, in an analogous compound, 1-(pyrimidin-2-yl)piperidin-3-ol, this angle was found to be 22.7°, facilitating potential π-π stacking interactions in a solid state. The bond lengths and angles are also determined through optimization. In similar piperidine-pyrimidine systems, C-N bond lengths within the piperidine ring are typically in the range of 1.47–1.49 Å.

Table 1: Selected Theoretical Geometric Parameters for a Piperidine-Pyrimidine Analog

| Parameter | Value | Reference Compound |

|---|---|---|

| Pyrimidine-Piperidine Dihedral Angle | 22.7° | 1-(Pyrimidin-2-yl)piperidin-3-ol |

| C-N Bond Length (Piperidine) | 1.47–1.49 Å | 1-(Pyrimidin-2-yl)piperidin-3-ol |

| C-O Bond Length (Hydroxyl) | 1.42 Å | 1-(Pyrimidin-2-yl)piperidin-3-ol |

| N-C-C-N Torsion Angle | 55.2° | 1-(Pyrimidin-2-yl)piperidin-3-ol |

Data derived from studies on analogous structures to provide representative values.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring and the pyrimidine nitrogen atoms, while the LUMO would be distributed over the electron-deficient pyrimidine ring. In similar piperidine-pyrimidine structures, DFT calculations have placed the HOMO-LUMO gap in the range of 4.2–4.5 eV, which is characteristic of conjugated π-systems. Analysis of related thieno[2,3-d]pyrimidine (B153573) derivatives has shown that the HOMO and LUMO energies are crucial for predicting reactivity. rsc.org The energy gap helps in understanding the charge transfer interactions that occur within the molecule. nih.gov

Table 2: Frontier Molecular Orbital Properties for a Piperidine-Pyrimidine Analog

| Property | Value (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.2–4.5 | Indicator of molecular stability and reactivity |

Values are based on DFT calculations for analogous compounds. Specific values for the title compound require dedicated computational analysis.

Electronic transitions, which can be predicted using Time-Dependent DFT (TD-DFT), correspond to the absorption of light, promoting an electron from an occupied to an unoccupied orbital. These transitions are responsible for the UV-visible absorption spectrum of the compound.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, one can assign the various vibrational modes of the molecule. physchemres.org These calculations confirm the optimized structure as a true energy minimum (indicated by the absence of imaginary frequencies) and help in understanding the molecular dynamics. rsc.org

For the piperidine moiety, characteristic C-H stretching vibrations are typically observed in the 2980–2900 cm⁻¹ region. physchemres.org The C-N stretching mode of a piperidine ring generally appears between 1180-1100 cm⁻¹. physchemres.org The vibrations of the pyrimidine ring will also have characteristic frequencies. A good correlation between the calculated and experimental spectra validates the computational model used. primescholars.com

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.comnih.gov The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov Green and yellow represent areas with near-zero or intermediate potential.

In this compound, the most negative potential (red/yellow regions) is expected to be localized around the nitrogen atoms of the pyrimidine ring due to their high electronegativity and lone pairs of electrons. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. Conversely, the hydrogen atoms of the piperidine and pyrimidine rings would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack. nih.gov

To quantify the distribution of electronic charge across the molecule, Natural Bond Orbital (NBO) and Mulliken population analyses are performed. researchgate.net NBO analysis provides a chemically intuitive picture of bonding by localizing the wavefunction into one-center (lone pair) and two-center (bond) orbitals. It also quantifies charge transfer interactions between filled donor orbitals and empty acceptor orbitals, revealing the stabilizing effects of hyperconjugation and resonance within the molecule. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(Pyrimidin-2-yl)piperidin-3-ol |

| Pyrimidine |

| Piperidine |

| Urea |

| 2,2-Diphenyl-4-(piperidin-1-yl)butanamide |

| (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine |

| 3-((5-((2-Oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidin-4(3H)-one |

| 2-(Piperidin-1-yl)phenol |

| 4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one |

| Ethyl-4-(2,4-methoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate |

Coordination Chemistry and Metallosupramolecular Architectures

2-(Piperidin-1-yl)pyrimidine as a Ligand in Metal Complexes

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. The unique structural features of this compound and its analogues make them intriguing candidates for ligand design.

Derivatives of this compound can be designed to act as versatile ligands. For instance, a related compound, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyrimidine, has demonstrated the ability to act as a bidentate ligand. In this mode of coordination, the ligand chelates to a metal center through one of the nitrogen atoms of the pyrimidine (B1678525) ring and a nitrogen atom from an adjacent substituent, such as a pyrazolyl group. This chelation forms a stable five-membered ring with the metal ion, a common and favorable arrangement in coordination chemistry.

The denticity of such ligands, or the number of donor atoms that can bind to a central metal atom, is a key consideration. While the aforementioned example showcases bidentate coordination, modifications to the pyrimidine ring or the piperidinyl substituent could potentially lead to ligands with different denticities. For example, the introduction of additional donor groups could result in tridentate or even polydentate ligands, opening up possibilities for the formation of more complex coordination architectures.

The versatility of pyrimidine-based ligands containing a piperidinyl group is highlighted by their ability to form complexes with transition metals in various oxidation states. A notable example is the synthesis of copper complexes using 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyrimidine (L).

Copper(II) Complexes: The reaction of this ligand with copper(II) bromide (CuBr₂) in varying molar ratios has yielded distinct copper(II) compounds. When a 1:1 molar ratio of CuBr₂ to L is used in an ethanol (B145695) solution at room temperature, a complex with the formula [CuL₂Br]₂[Cu₂Br₆] is formed. In contrast, a 1:2 molar ratio under the same conditions results in the formation of [CuL₂Br₂]. These syntheses demonstrate that the stoichiometry of the reactants can be a critical factor in determining the final product.

Mixed-Valence Copper(I,II) Complexes: The synthesis of mixed-valence copper complexes, containing both Cu(I) and Cu(II) centers, has also been achieved with this ligand. Heating a 1:1 molar ratio of CuBr₂ and L in either ethanol or a chloroform (B151607)/acetonitrile (B52724) mixture leads to the formation of dinuclear mixed-valence compounds, [Cu₂L₂Br₃]·EtOH and [Cu₂L₂Br₃]·CHCl₃, respectively. An alternative route to these mixed-valence species involves the recrystallization of the copper(II) complex, [CuL₂Br]₂[Cu₂Br₆], from a chloroform/acetonitrile mixture.

Copper(I) Complexes: The direct reaction of copper(I) halides (CuCl, CuBr, and CuI) with the ligand in a 1:1 molar ratio in acetonitrile solutions yields copper(I) complexes with the general formulas [CuLCl], [CuLBr], and [Cu₂L₂I₂]. The formation of these different copper complexes underscores the rich coordination chemistry of this class of ligands.

Structural Characterization of Metal-Ligand Assemblies

The precise arrangement of atoms within a metal-ligand assembly is crucial for understanding its properties. X-ray crystallography is a powerful technique for elucidating these structures, revealing details about coordination geometries and the subtle non-covalent interactions that govern solid-state packing.

The crystal structures of the copper complexes with 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyrimidine reveal a variety of coordination geometries. In the copper(II) complex [CuL₂Br₂], the copper ion is in a distorted square pyramidal environment. The base of the pyramid is formed by two nitrogen atoms from two separate ligands and two bromide ions, while the apical position is occupied by a weakly interacting bromide ion from a neighboring molecule.

The dinuclear mixed-valence copper(I,II) bromide compound, [Cu₂L₂Br₃]·EtOH, showcases two distinct copper centers. The Cu(II) ion exhibits a distorted square pyramidal geometry, coordinated to two nitrogen atoms from two ligands and three bromide ions. The Cu(I) ion, in contrast, adopts a distorted tetrahedral geometry, coordinated to two nitrogen atoms from two ligands and two bromide ions.

In the case of the dinuclear copper(I) iodide complex, [Cu₂L₂I₂], the structure features a {Cu(μ-I)₂Cu} core, where two copper(I) ions are bridged by two iodide ions. Each copper(I) ion is further coordinated to a nitrogen atom from the pyrimidine ring and a nitrogen atom from the pyrazolyl group of a ligand, resulting in a distorted tetrahedral geometry for each copper center. The Cu-Cu distance in this complex is noteworthy at 2.59 Å.

Beyond the primary coordination bonds, non-covalent interactions play a significant role in the solid-state packing of these metal-ligand assemblies. In the crystal structure of the copper(II) complex [CuL₂Br₂], a notable double intermolecular lone pair–π interaction is observed. This interaction occurs between the lone pair of the nitrogen atom of the piperidine (B6355638) ring and the electron-deficient π-system of the pyrimidine ring of an adjacent molecule.

In the solvated mixed-valence copper(I,II) complexes, such as [Cu₂L₂Br₃]·CHCl₃ and [Cu₂L₂Cl₃]·CHCl₃, lone pair–π interactions are also present. Specifically, an interaction is observed between a chlorine atom of the chloroform solvent molecule and a phenyl group of the ligand. These types of weak interactions, along with C–H···π interactions, are crucial in directing the three-dimensional arrangement of the molecules in the crystal lattice, influencing properties such as solubility and crystal morphology.

Self-Assembly Processes for Supramolecular Materials

The principles of molecular recognition and self-assembly can be harnessed to construct complex supramolecular materials from metal ions and organic ligands like this compound and its derivatives. The directionality of coordination bonds, combined with the influence of weaker non-covalent interactions, can lead to the spontaneous formation of well-defined, higher-order structures.

The formation of the dinuclear and polynuclear copper complexes described above are examples of self-assembly processes. The specific coordination preferences of the copper ions and the geometric constraints of the ligand dictate the resulting structures. For instance, the bridging nature of the halide ions in the mixed-valence and copper(I) complexes is a key factor in the assembly of the dinuclear units.

By systematically modifying the ligand structure, the metal-to-ligand ratio, the counter-ions, and the solvent system, it is possible to control the self-assembly process and target specific supramolecular architectures. This could include the formation of discrete molecular cages, one-dimensional chains, two-dimensional networks, or three-dimensional metal-organic frameworks (MOFs). The piperidinyl substituent, through its steric influence and potential to participate in non-covalent interactions, can play a critical role in guiding the formation of these extended structures. The development of such materials is of great interest due to their potential applications in areas such as catalysis, gas storage, and molecular sensing.

Formation of Discrete Assemblies and Extended Frameworks (e.g., Metallic Grids)

The self-assembly of metal ions and appropriately designed organic ligands can lead to the formation of discrete, well-defined structures such as molecular squares, cages, and more complex architectures like metallic grids. These [n x n] grid-like structures are formed by the coordination of linear or more complex ligands to metal ions, creating a grid of metal centers bridged by the organic molecules.

A comprehensive search of the scientific literature, however, indicates that there are no specific studies published that describe the use of this compound as a ligand for the formation of discrete metallosupramolecular assemblies or extended frameworks such as metallic grids. While the coordination chemistry of other pyrimidine-based ligands has been explored in this context, leading to the successful synthesis of various grid and cage structures, similar research involving the simpler this compound ligand has not been reported. The specific electronic and steric properties imparted by the piperidinyl substituent at the 2-position of the pyrimidine ring have not yet been leveraged or documented for the construction of such complex architectures.

Anion Encapsulation and Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. In the realm of metallosupramolecular chemistry, metal-organic cages and frameworks can act as hosts, encapsulating guest species within their cavities. This has led to applications in sensing, transport, and catalysis. Anion encapsulation, a specific subset of host-guest chemistry, is particularly challenging due to the diffuse nature and varied geometries of anions.

There is currently no scientific literature available that reports on the use of metal complexes of this compound for anion encapsulation or broader host-guest chemistry. Research in this area has utilized more complex ligand systems to create cavities suitable for binding anions, often employing multiple hydrogen bond donors or specific electrostatic interactions within the host structure. The potential for this compound-based metal complexes to act as hosts for anionic or neutral guests remains an unexplored area of research.

Catalytic Applications of 2 Piperidin 1 Yl Pyrimidine Derivatives

Organocatalysis and Metal-Free Catalytic Systems

Derivatives of 2-(piperidin-1-yl)pyrimidine have been explored in organocatalysis, where the molecule itself, rather than a metal complex, acts as the catalyst. Piperidine (B6355638), a component of the title compound, has been utilized as an organocatalyst for the synthesis of various pyrimidine (B1678525) derivatives. scholarsresearchlibrary.com For instance, piperidine has been shown to be an effective catalyst in the one-pot, multi-component synthesis of aryl and heteroaryl substituted pyrimidines. scholarsresearchlibrary.com In these reactions, the basic nature of the piperidine nitrogen is often key to its catalytic activity.

Furthermore, research has demonstrated the utility of related pyrimidine derivatives in metal-free catalytic systems. For example, a solvent-free and metal-free method has been developed for the amination of halo-pyridines and -pyrimidines using microwave irradiation. researchgate.net This approach highlights the potential for nucleophilic aromatic substitution reactions involving piperidine and related cyclic amines without the need for a transition metal catalyst. researchgate.net

Some specific examples of organocatalytic applications include:

The use of L-proline, an organic acid, in conjunction with a co-catalyst for the synthesis of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones. acs.org

The application of p-toluenesulfonic acid (PTSA) as a catalyst for the synthesis of benzopyrano-pyrimidine derivatives. mdpi.comresearchgate.net

These examples, while not all directly involving this compound as the catalyst, underscore the broader potential of piperidine-containing pyrimidine systems in organocatalysis. scholarsresearchlibrary.comacs.orgmdpi.comresearchgate.net

Application as Ligands in Transition Metal Catalysis

The nitrogen atoms in the pyrimidine ring and the piperidine substituent of this compound derivatives make them effective ligands for a variety of transition metals. These metal complexes have been investigated as catalysts in a range of organic transformations.

Ruthenium complexes incorporating ligands with pyrimidine moieties have demonstrated catalytic activity in several important transformations. While direct studies on this compound as a ligand in ruthenium catalysis are not extensively detailed in the provided results, the broader context of ruthenium catalysis with related nitrogen-containing ligands is well-established. acs.orgmdpi.com

Ruthenium catalysts are known to be effective in: